4-(3-Ethylphenoxy)benzoic acid

Catalog No.
S14020527
CAS No.
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Ethylphenoxy)benzoic acid

Product Name

4-(3-Ethylphenoxy)benzoic acid

IUPAC Name

4-(3-ethylphenoxy)benzoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-2-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17/h3-10H,2H2,1H3,(H,16,17)

InChI Key

FLFXCCSEJVBWPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O

4-(3-Ethylphenoxy)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and an ethyl-substituted phenoxy group. The molecular formula of this compound is C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}, and its molecular weight is approximately 242.3 g/mol. This compound exhibits potential applications in various fields such as chemistry, biology, and industry due to its reactive functional groups and structural properties.

  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups depending on the reagents used, such as halogens or amines.

Major Products Formed

  • From Oxidation: 4-(3-Carboxyphenoxy)benzoic acid.
  • From Reduction: 4-(3-Ethylphenoxy)benzyl alcohol.
  • From Substitution: Various substituted derivatives depending on the electrophile employed.

Research indicates that 4-(3-Ethylphenoxy)benzoic acid has potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. It may modulate the activity of specific enzymes by binding to their active or allosteric sites, influencing various biochemical pathways. Its structural features contribute to its interaction with biological targets, making it a subject of interest in pharmacological studies.

The synthesis of 4-(3-Ethylphenoxy)benzoic acid typically involves a nucleophilic aromatic substitution reaction between 3-ethylphenol and 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. Dimethylformamide is commonly used as a solvent, and the reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production

In industrial settings, the synthesis can be scaled up using continuous flow reactors to optimize yield and purity. Purification methods may include recrystallization or chromatography techniques to isolate the product effectively.

4-(3-Ethylphenoxy)benzoic acid finds applications across multiple domains:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Utilized in enzyme inhibition studies and biochemical assays.
  • Industry: Employed in producing polymers, resins, and specialty chemicals.

The interaction studies involving 4-(3-Ethylphenoxy)benzoic acid focus on its binding affinity with various enzymes and receptors. These studies reveal insights into its mechanism of action, which may include modulation of enzymatic activities and signal transduction pathways within cells. Such interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 4-(3-Ethylphenoxy)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUniqueness
4-Phenoxybenzoic AcidLacks ethyl group on the phenoxy ringEthyl group enhances reactivity and solubility.
3-Ethylbenzoic AcidLacks phenoxy groupDifferent functional properties due to absence of ether linkage.
4-(4-Ethylphenoxy)benzoic AcidEthyl group on para positionPositioning affects biological activity uniquely.
4-(3-Methylphenoxy)benzoic AcidMethyl instead of ethylVariation in sterics influences reactivity.
4-(3-Propylphenoxy)benzoic AcidPropyl instead of ethylAlters hydrophobic interactions compared to ethyl group.

Uniqueness

The presence of both the ethyl and phenoxy groups in 4-(3-Ethylphenoxy)benzoic acid significantly influences its chemical reactivity, solubility, and biological activity. The specific arrangement of these substituents allows for distinct interactions with molecular targets, setting it apart from its analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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